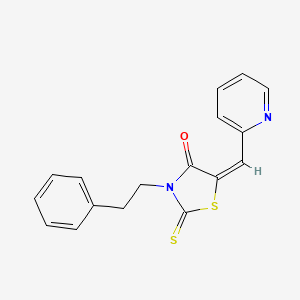

(E)-3-phenethyl-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5E)-3-(2-phenylethyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2OS2/c20-16-15(12-14-8-4-5-10-18-14)22-17(21)19(16)11-9-13-6-2-1-3-7-13/h1-8,10,12H,9,11H2/b15-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNSFDFJWQICGV-NTCAYCPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=CC=N3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CCN2C(=O)/C(=C\C3=CC=CC=N3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-phenethyl-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one typically involves a multi-step process:

Formation of the Thioxothiazolidinone Core: This step usually involves the reaction of a thioamide with a haloketone under basic conditions to form the thioxothiazolidinone ring.

Introduction of the Phenethyl Group: The phenethyl group can be introduced via a nucleophilic substitution reaction, where a phenethyl halide reacts with the thioxothiazolidinone intermediate.

Addition of the Pyridinylmethylene Group: The final step involves the condensation of the thioxothiazolidinone derivative with pyridine-2-carbaldehyde under basic conditions to form the (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-phenethyl-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioxo group to a thiol or thioether.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Various nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Thiols, thioethers.

Substitution Products: Derivatives with different substituents on the phenethyl or pyridinylmethylene groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-phenethyl-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have indicated that it can interact with biological targets such as enzymes and receptors, leading to the inhibition of microbial growth and cancer cell proliferation.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism by which (E)-3-phenethyl-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one exerts its effects involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can bind to these targets, altering their function and leading to various biological effects. For example, its anticancer activity may involve the inhibition of enzymes critical for cell division, while its antimicrobial activity could result from the disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Thiazolidinone derivatives exhibit diverse biological activities depending on substituents at positions 3 and 4. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Thiazolidinone Derivatives

Key Observations:

- Pyridinylmethylene vs. Benzylidene: The target compound’s pyridin-2-ylmethylene group introduces a nitrogen heterocycle, enabling hydrogen bonding and coordination with metal ions (e.g., in copper complexes, as seen in ). This contrasts with halogenated or alkyl-substituted benzylidene groups (e.g., 3-fluorobenzylidene in or 4-ethylbenzylidene in ), which rely on hydrophobic/electronic effects.

- Phenethyl Group at R3: The phenethyl substituent may enhance lipophilicity and membrane permeability compared to smaller groups (e.g., cyclohexyl in or aminoethyl in ).

Stereochemical Considerations

The E-configuration of the exocyclic double bond in the target compound is a distinguishing feature. For example:

- The Z-isomer of 5-(3-fluorobenzylidene)-2-thioxothiazolidin-4-one shows moderate antimicrobial activity , whereas the E-isomer of the c-Myc inhibitor (10058-F4) exhibits specific protein-binding capabilities .

- Stereochemistry influences spatial alignment with target binding pockets. For instance, the E-configuration may better accommodate bulky substituents like pyridin-2-ylmethylene by reducing steric hindrance.

Biological Activity

(E)-3-phenethyl-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one, a compound belonging to the thiazolidinone class, has garnered attention due to its diverse biological activities. This compound, with the CAS number 670269-74-6 and molecular formula , is characterized by its unique structure which includes a thiazolidinone core and a pyridine moiety. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molar Mass | 326.44 g/mol |

| CAS Number | 670269-74-6 |

| Synonyms | 4-Thiazolidinone, 3-(2-phenylethyl)-5-(2-pyridinylmethylene)-2-thioxo- |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolidinones, including this compound. In vitro assays have shown that derivatives of thiazolidinones exhibit significant inhibitory effects against various pathogenic bacteria and fungi. For instance, compounds similar to this compound have demonstrated activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent antibacterial properties .

Antiviral Activity

Thiazolidinone derivatives have also been explored for their antiviral properties. In particular, some studies suggest that these compounds may act as inhibitors of viral proteases, which are crucial for viral replication. The mechanism involves binding to the active site of the protease, thereby preventing the cleavage of viral polyproteins necessary for the production of infectious viral particles .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary results indicate that this compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells. The underlying mechanism may involve the induction of apoptosis through the activation of intrinsic pathways .

In a study assessing related thiazolidinones, compounds were shown to interact with key cellular targets involved in cancer progression, suggesting potential as anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival and viral replication.

- Apoptosis Induction : It has been observed to trigger apoptotic pathways in cancer cells.

- Interaction with Cellular Targets : Molecular docking studies suggest that this compound can form stable interactions with proteins involved in cell signaling and metabolism.

Study on Antimicrobial Activity

A recent study evaluated various thiazolidinone derivatives for their antimicrobial efficacy. Among these, this compound exhibited notable activity against Staphylococcus aureus and Candida albicans, showcasing its potential as a lead compound for developing new antimicrobial agents .

Cytotoxicity Assessment

In a cytotoxicity study using MTT assays on human cancer cell lines (MCF7 and HeLa), this compound demonstrated IC50 values comparable to established chemotherapeutic agents, indicating its potential role in cancer therapy .

Q & A

Q. What are the standard synthetic routes for (E)-3-phenethyl-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one?

The compound is typically synthesized via a Knoevenagel condensation reaction. A base (e.g., NaOH or KOH) catalyzes the condensation of 3-phenethyl-2-thioxothiazolidin-4-one with pyridine-2-carbaldehyde in a refluxing solvent (e.g., ethanol or methanol). Purification involves recrystallization or column chromatography. Yield optimization requires careful control of reaction time, temperature, and stoichiometry .

Q. How is the E-configuration of the benzylidene group confirmed experimentally?

The E-isomer is identified using:

- NMR spectroscopy : The coupling constant (J) between the benzylidene proton (=CH) and adjacent protons (e.g., pyridinyl protons) is typically >10 Hz for trans configurations.

- X-ray crystallography : Programs like SHELXL refine crystal structures to confirm stereochemistry. For example, SHELX-derived bond angles and torsion angles distinguish E/Z isomers .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=S), and ~3050 cm⁻¹ (aromatic C-H) confirm core functional groups.

- 1H/13C NMR : Aromatic protons (δ 7.2–8.8 ppm) and the thiazolidinone ring protons (δ 3.5–4.5 ppm) are diagnostic.

- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 327.08) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize antimicrobial efficacy?

- Substituent variation : Replace the phenethyl or pyridinyl groups with electron-withdrawing/donating groups (e.g., halides, methoxy) to assess biofilm inhibition (see aBiofilm database entries for analogs like 3-(4-fluorophenyl)-5-benzylidene derivatives) .

- Bioassay design : Test against Staphylococcus aureus or Pseudomonas aeruginosa using microdilution assays (MIC/MBC) and biofilm biomass quantification (crystal violet staining) .

Q. What computational approaches predict binding interactions with biological targets?

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies often arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines) for MIC determination.

- Strain specificity : Compare activity across clinically relevant strains (e.g., methicillin-resistant S. aureus vs. standard ATCC strains) .

- Structural analogs : Cross-reference databases like aBiofilm to identify trends (e.g., fluorinated analogs show enhanced potency) .

Q. What challenges arise in crystallographic refinement of thiazolidinone derivatives?

- Disorder in aromatic rings : Use SHELXL’s PART instruction to model disordered pyridinyl or phenethyl groups.

- Twinned crystals : Apply twin refinement (BASF parameter) in SHELXL for accurate occupancy correction .

Q. What mechanisms underlie its anti-biofilm activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.